1-[4-(Aminomethyl)phenyl]ethan-1-amine dihydrochloride
Overview
Description
“1-[4-(Aminomethyl)phenyl]ethan-1-amine dihydrochloride” is a chemical compound with the CAS Number: 1461714-89-5 . It has a molecular weight of 223.14 . The compound is typically stored at 4°C and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H14N2.2ClH/c1-7(11)9-4-2-8(6-10)3-5-9;;/h2-5,7H,6,10-11H2,1H3;2*1H
. This code provides a standard way to encode the compound’s molecular structure and formula. Physical And Chemical Properties Analysis
The compound is a powder and is stored at a temperature of 4°C . It has a molecular weight of 223.14 .Scientific Research Applications
Synthesis and Structural Properties
The synthesis and structural properties of novel substituted compounds have been a focal point of research, aiming to understand their conformation and potential applications. For example, the synthesis of novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones has been explored, highlighting the reaction of chloral with substituted anilines. This research delves into the formation of specific intermediates, providing insight into the structural properties of these compounds through spectroscopic methods and computational calculations (Issac & Tierney, 1996).
Heterocyclic Chemistry
The reactivity of certain compounds, such as 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones, has been studied extensively for their value as building blocks in the synthesis of various heterocyclic compounds. This includes the synthesis of pyrazolo-imidazoles, thiazoles, spiropyridines, and others, showcasing their importance in the development of new pharmaceuticals and dyes (Gomaa & Ali, 2020).
Environmental Applications
Advanced oxidation processes have been researched for the degradation of nitrogen-containing hazardous compounds, including aromatic amines. This is crucial for addressing the persistence of these compounds in the environment and improving water treatment technologies. The effectiveness of various advanced oxidation processes in degrading a wide range of compounds has been compared, providing insights into potential environmental applications (Bhat & Gogate, 2021).
Safety and Hazards
Properties
IUPAC Name |
1-[4-(aminomethyl)phenyl]ethanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2.2ClH/c1-7(11)9-4-2-8(6-10)3-5-9;;/h2-5,7H,6,10-11H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTWCVMSGPYLVBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)CN)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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